Cas no 1019456-17-7 (2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide)

2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide is a specialized organic compound featuring a thiadiazole core functionalized with a chloro-substituted propanamide group. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, where it may serve as a key intermediate. The presence of both the thiadiazole ring and the chloroamide moiety enhances its potential for further derivatization, enabling the development of biologically active molecules. Its stability under standard conditions and compatibility with common synthetic protocols make it a practical choice for research and industrial processes. The compound’s precise properties depend on its purity and handling, which should adhere to established safety guidelines.
2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide structure
1019456-17-7 structure
Product Name:2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide
CAS No:1019456-17-7
MF:C5H6ClN3OS
MW:191.638638019562
MDL:MFCD10686620
CID:1087287
PubChem ID:25220608
Update Time:2025-10-28

2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
    • 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide
    • Albb-009556
    • UKRORGSYN-BB BBV-098259
    • propanamide, 2-chloro-N-1,3,4-thiadiazol-2-yl-
    • 2-chloro-N-1,3,4-thiadiazol-2-ylpropanamide(SALTDATA: FREE)
    • MFCD10686620
    • STK502005
    • AKOS016345640
    • LS-03130
    • AKOS000205876
    • 1019456-17-7
    • DTXSID90649326
    • CS-0321521
    • MDL: MFCD10686620
    • Inchi: 1S/C5H6ClN3OS/c1-3(6)4(10)8-5-9-7-2-11-5/h2-3H,1H3,(H,8,9,10)
    • InChI Key: DABZOVVOBDHPTI-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC1=NN=CS1)=O

Computed Properties

  • Exact Mass: 190.99200
  • Monoisotopic Mass: 190.9920107g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • PSA: 83.12000
  • LogP: 1.17690

2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide Security Information

  • HazardClass:IRRITANT

2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide Pricemore >>

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2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1019456-17-7)2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide
Order Number:A1101444
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:32
Price ($):411.0
Email:sales@amadischem.com

2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide Related Literature

Additional information on 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide

Professional Introduction to 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide (CAS No. 1019456-17-7)

2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide, with the CAS number 1019456-17-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and development. The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and have been extensively studied for their pharmacological properties.

The structural framework of 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide consists of a thiadiazole core substituted with a chloro group at the 2-position and an amide functional group linked to a propanyl chain. This particular arrangement of functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable scaffold for further derivatization and exploration of its pharmacological potential.

In recent years, there has been a growing interest in thiadiazole derivatives due to their reported activities as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the chloro group in 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide enhances its reactivity and allows for further chemical modifications that can fine-tune its biological activity. This flexibility has made it a promising candidate for use in medicinal chemistry programs aimed at developing novel therapeutic agents.

One of the most compelling aspects of 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide is its potential as an intermediate in the synthesis of more complex molecules. The thiadiazole core is a well-documented pharmacophore that can interact with various biological targets, while the amide and chloro substituents provide handles for further functionalization. This makes it an attractive building block for the development of new drugs targeting a wide range of diseases.

The synthesis of 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the thiadiazole ring through cyclocondensation reactions involving appropriate precursors. Subsequent steps involve chlorination and amide bond formation to introduce the desired functional groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of these transformations.

The biological evaluation of 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide has revealed several promising activities. In vitro studies have shown that this compound exhibits inhibitory effects on certain kinases, which are key enzymes involved in cell signaling pathways associated with cancer and inflammation. Additionally, preliminary data suggest that it may have antimicrobial properties against various bacterial strains. These findings underscore the potential of this molecule as a lead compound for further drug development.

The pharmacokinetic properties of 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide are also an important consideration in its development as a therapeutic agent. Studies have been conducted to assess its solubility, stability, and metabolic profile in vitro and in vivo. These studies provide valuable insights into how the compound behaves within biological systems and help guide its optimization for better bioavailability and reduced toxicity.

In conclusion, 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide (CAS No. 1019456-17-7) represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. Its potential as an intermediate in drug synthesis and its demonstrated efficacy in preclinical studies make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in the discovery of new treatments for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1019456-17-7)2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide
A1101444
Purity:99%
Quantity:5g
Price ($):411.0
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